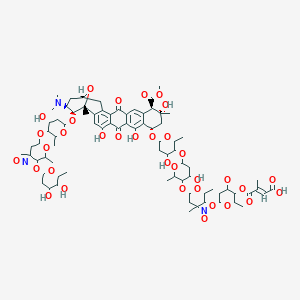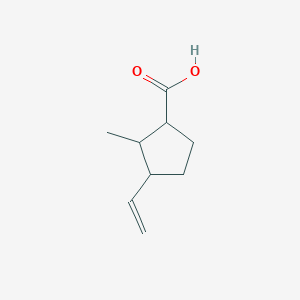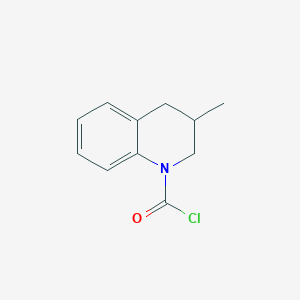
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.
Mécanisme D'action
The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.
Biochemical and Physiological Effects:
MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.
Méthodes De Synthèse
The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.
Propriétés
Numéro CAS |
106969-89-5 |
|---|---|
Nom du produit |
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
Clé InChI |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
SMILES canonique |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Synonymes |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



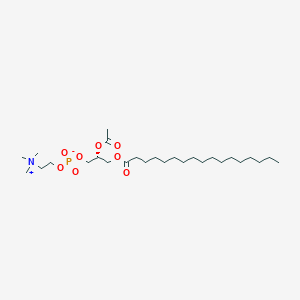
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
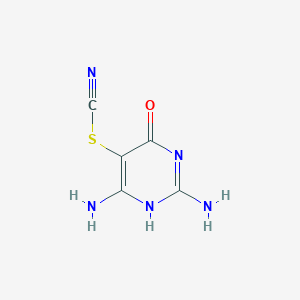
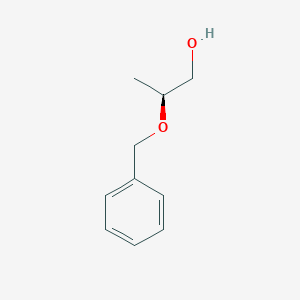
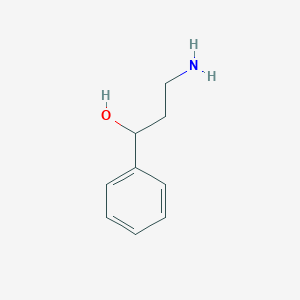
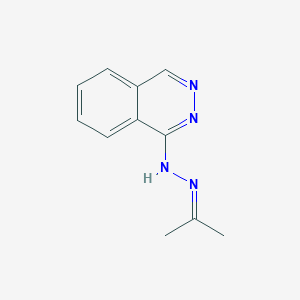
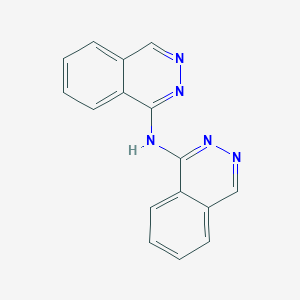

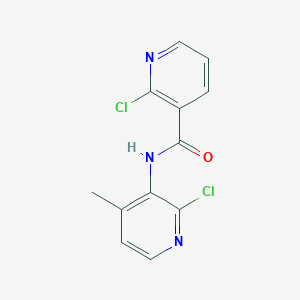
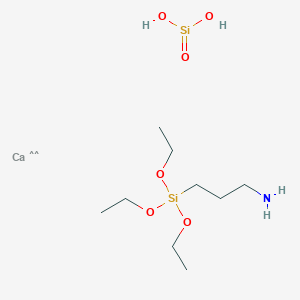
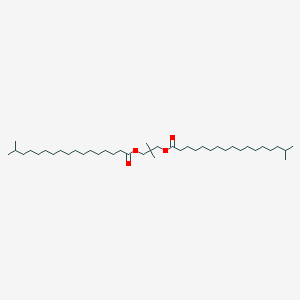
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
